molecular formula C14H12Cl2N2O B5784452 N-(4-anilinophenyl)-2,2-dichloroacetamide

N-(4-anilinophenyl)-2,2-dichloroacetamide

Cat. No. B5784452
M. Wt: 295.2 g/mol
InChI Key: IMWUFOUPFGCHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-2,2-dichloroacetamide, also known as DAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAA belongs to the class of arylacetamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2,2-dichloroacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of gamma-aminobutyric acid (GABA) receptors. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition by N-(4-anilinophenyl)-2,2-dichloroacetamide leads to a reduction in inflammation. GABA is a neurotransmitter that is involved in the regulation of neuronal activity, and the modulation of GABA receptors by N-(4-anilinophenyl)-2,2-dichloroacetamide leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2,2-dichloroacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and decrease seizure activity in animal models. N-(4-anilinophenyl)-2,2-dichloroacetamide has also been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-2,2-dichloroacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-(4-anilinophenyl)-2,2-dichloroacetamide is also stable under normal laboratory conditions and has a long shelf life. However, there are some limitations to the use of N-(4-anilinophenyl)-2,2-dichloroacetamide in lab experiments. It has low water solubility, which can make it difficult to administer to animals. N-(4-anilinophenyl)-2,2-dichloroacetamide also has a relatively low therapeutic index, which means that it can be toxic at high doses.

Future Directions

There are several future directions for the research on N-(4-anilinophenyl)-2,2-dichloroacetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-anilinophenyl)-2,2-dichloroacetamide. Another area of interest is the investigation of the potential use of N-(4-anilinophenyl)-2,2-dichloroacetamide in the treatment of other neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, the use of N-(4-anilinophenyl)-2,2-dichloroacetamide as a tool to study the role of COX-2 and GABA receptors in disease states is an area of ongoing research.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2,2-dichloroacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-anilinophenyl)-2,2-dichloroacetamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. While there are some limitations to the use of N-(4-anilinophenyl)-2,2-dichloroacetamide in lab experiments, it has several advantages and has the potential to be a valuable tool in the study of neurological disorders. Ongoing research on N-(4-anilinophenyl)-2,2-dichloroacetamide is focused on developing more potent and selective COX-2 inhibitors, investigating its potential use in other neurological disorders, and using it as a tool to study the role of COX-2 and GABA receptors in disease states.

Scientific Research Applications

N-(4-anilinophenyl)-2,2-dichloroacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(4-anilinophenyl)-2,2-dichloroacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(4-anilinophenyl)-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-13(16)14(19)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9,13,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWUFOUPFGCHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-anilinophenyl)-2,2-dichloroacetamide

Synthesis routes and methods

Procedure details

This compound is prepared from 4-aminodiphenylamine (36.8 g) in the same manner as Compound 1, except that dichloroacetyl chloride (29.8 g) is used in place of trichloroacetyl chloride. The product is recrystallized from benzene. The m.p. and chemical analysis are reported in Table I.
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two

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